2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide
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Overview
Description
. This compound features a chloro group attached to the nitrogen atom of the amide functional group, and a 2-(2,3-dihydro-1H-inden-2-yl)ethyl substituent. It is a derivative of propanamide and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide typically involves the following steps:
Preparation of 2-(2,3-dihydro-1H-inden-2-yl)ethylamine: This intermediate can be synthesized through the reduction of 2-(2,3-dihydro-1H-inden-2-yl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Chloroformylation: The resulting amine is then reacted with chloroform (CHCl3) in the presence of a base such as triethylamine (Et3N) to introduce the chloro group.
Amide Formation: Finally, the chloro-substituted amine is reacted with propanoyl chloride (C2H5COCl) to form the desired amide compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amine derivatives and reduced forms of the compound.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)nicotinamide: This compound has a similar structure but features a nicotinamide group instead of a propanamide group.
2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide: This compound has an acetamide group instead of a propanamide group.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10(15)14(17)16-7-6-11-8-12-4-2-3-5-13(12)9-11/h2-5,10-11H,6-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJHBZFFHWFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CC2=CC=CC=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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